2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid
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Overview
Description
2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid is a chemical compound with the molecular formula C11H9FO3 and a molecular weight of 208.18 g/mol . It is a fluorinated benzofuran derivative, which makes it a valuable asset for research and development in various scientific fields.
Preparation Methods
The synthesis of 2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-6-methylbenzofuran and acetic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Scientific Research Applications
2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and metabolic conditions.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid can be compared with other similar compounds, such as:
2-(4-Fluorobenzofuran-3-yl)acetic acid: This compound lacks the methyl group present in this compound, which may result in different chemical and biological properties.
2-(6-Methylbenzofuran-3-yl)acetic acid:
2-(4-Fluoro-6-methylbenzofuran-3-yl)propionic acid:
Properties
CAS No. |
1420790-52-8 |
---|---|
Molecular Formula |
C11H9FO3 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(4-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H9FO3/c1-6-2-8(12)11-7(4-10(13)14)5-15-9(11)3-6/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
HGEREZMKHIIGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)C(=CO2)CC(=O)O |
Origin of Product |
United States |
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